2-amino-6H-1,3,4-thiadiazine-5-carboxylic Acid
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Overview
Description
2-amino-6H-1,3,4-thiadiazine-5-carboxylic acid is a heterocyclic compound that contains nitrogen, sulfur, and oxygen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6H-1,3,4-thiadiazine-5-carboxylic acid typically involves the cyclization of thiosemicarbazide with appropriate carbonyl compounds. One common method involves the reaction of thiosemicarbazide with ethyl chloroacetate under basic conditions to form the thiadiazine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
the scalability of the synthetic routes mentioned above can be adapted for industrial purposes by optimizing reaction conditions and using continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-amino-6H-1,3,4-thiadiazine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiadiazine ring to its corresponding thiazolidine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiadiazine derivatives.
Scientific Research Applications
2-amino-6H-1,3,4-thiadiazine-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-6H-1,3,4-thiadiazine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis . In anticancer research, it is believed to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-1,3,4-thiadiazole
- 2-amino-5-phenyl-1,3,4-thiadiazole
- 2-amino-5-ethyl-1,3,4-thiadiazole
Uniqueness
2-amino-6H-1,3,4-thiadiazine-5-carboxylic acid is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Unlike its analogs, this compound has a carboxylic acid group that enhances its solubility and reactivity, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
2-amino-6H-1,3,4-thiadiazine-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2S/c5-4-7-6-2(1-10-4)3(8)9/h1H2,(H2,5,7)(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJUCGFYGSUJQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN=C(S1)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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